molecular formula C10H13BrClNO B6181259 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2613384-04-4

8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6181259
CAS No.: 2613384-04-4
M. Wt: 278.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H12BrNO·HCl and a molecular weight of 278.58 g/mol. This compound is a derivative of tetrahydroisoquinoline, featuring bromine and methoxy groups at the 8th and 7th positions, respectively. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the base structure of tetrahydroisoquinoline. The bromination and methoxylation reactions are key steps in the synthesis process. These reactions require specific reagents and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions, often using continuous flow reactors to maintain consistent quality and yield. The process is optimized to minimize by-products and ensure the efficient use of raw materials.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are valuable in further research and industrial applications.

Scientific Research Applications

Chemistry: In chemistry, 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is used to study various biochemical pathways and molecular interactions. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and synthesis, targeting specific diseases and conditions.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties contribute to the development of high-performance materials.

Mechanism of Action

The mechanism by which 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism can vary based on the compound's derivatives and the biological system .

Comparison with Similar Compounds

  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

  • 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure but without the methoxy group.

Uniqueness: 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer specific chemical and biological properties not found in its similar counterparts. This combination allows for a broader range of applications and reactivity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

2613384-04-4

Molecular Formula

C10H13BrClNO

Molecular Weight

278.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.